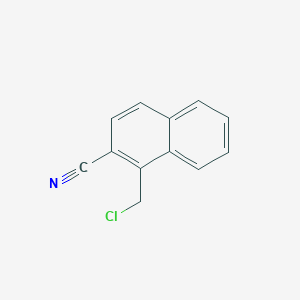

1-(Chloromethyl)naphthalene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGXGDVZXFSKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-(Chloromethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "1-(Chloromethyl)naphthalene-2-carbonitrile" yielded insufficient public data to construct a comprehensive technical guide. This document focuses on the closely related and well-documented compound, 1-(Chloromethyl)naphthalene (CAS No. 86-52-2) .

Executive Summary

1-(Chloromethyl)naphthalene is a highly reactive aromatic organic compound that serves as a critical intermediate in the synthesis of a wide range of more complex molecules.[1][2] Characterized by a naphthalene core functionalized with a chloromethyl group, its utility is primarily derived from the lability of the chlorine atom, which makes it an excellent substrate for nucleophilic substitution reactions.[1] This property is extensively leveraged in the pharmaceutical, dye, and polymer industries.[3][4] This guide provides a detailed overview of the chemical and physical properties of 1-(chloromethyl)naphthalene, established experimental protocols for its synthesis, and a summary of its reactivity and safety considerations.

Core Chemical and Physical Properties

1-(Chloromethyl)naphthalene is a solid at room temperature, often appearing as a pale yellow or deep brown crystalline substance, which turns into a liquid upon melting.[4][5] It is characterized by a pungent, aromatic odor and is known to be a lachrymator, causing irritation to the eyes.[6][7] It is insoluble in water but shows good solubility in organic solvents such as benzene, ethanol, chloroform, and ether.[4][8][9]

Quantitative Physicochemical Data

The key physicochemical properties of 1-(chloromethyl)naphthalene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉Cl | [9][10] |

| Molecular Weight | 176.64 g/mol | [5][10] |

| CAS Number | 86-52-2 | [5][10] |

| Melting Point | 32 °C | [5][9] |

| Boiling Point | 291-292 °C (at 1 atm) | [8][9] |

| 167-169 °C (at 25 mmHg) | [5] | |

| 148-153 °C (at 14 mmHg) | [11] | |

| Density | 1.18 g/mL (at 25 °C) | [5][9] |

| Refractive Index (n20/D) | 1.635 | [5][9] |

| Flash Point | >110 °C (>230 °F) | [9] |

| Solubility | Insoluble in water. Soluble in benzene, ethanol, chloroform, ether. | [4][8][9] |

| Appearance | Pale yellow to deep brown solid or liquid after melting. | [4][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-(chloromethyl)naphthalene.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Spectra available in various solvents (e.g., CCl₄, CDCl₃). | [8][12] |

| ¹³C NMR | Data available for structural elucidation. | [4][8] |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center provides reference spectra. | [10][13] |

| Infrared (IR) Spectroscopy | FTIR spectra available, often run as a neat capillary cell. | [10] |

Reactivity and Applications

The primary driver of 1-(chloromethyl)naphthalene's utility is the reactivity of the chloromethyl group. The carbon-chlorine bond is susceptible to cleavage, making the compound an excellent alkylating agent in the presence of nucleophiles.

Key Reactions

-

Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, cyanides, alkoxides) to form substituted naphthalene derivatives. This is the foundation for its use as a building block in organic synthesis.[1]

-

Synthesis of Pharmaceuticals: It is a precursor for various pharmaceutical agents. For example, derivatives of 1-(chloromethyl)naphthalene have been synthesized and evaluated for their potential as antifungal agents, with some showing activity comparable to the drug Terbinafine.[14] It is also used in the synthesis of novel p38α MAP Kinase inhibitors.[4]

-

Polymer Chemistry: It can act as an initiator in atom transfer radical polymerization (ATRP), for instance, in the polymerization of styrene.[8]

-

Dye and Resin Synthesis: It serves as a key material in the synthesis of dye pigments and fluorescent brightening agents, as well as in the production of synthetic resins.[3]

The following diagram illustrates the role of 1-(chloromethyl)naphthalene as a versatile intermediate.

Experimental Protocols

Several methods for the synthesis of 1-(chloromethyl)naphthalene have been reported. The most common route is the chloromethylation of naphthalene.

Synthesis via Naphthalene Chloromethylation (Organic Syntheses Method)

This procedure is a well-established method for preparing 1-chloromethylnaphthalene.[11]

Materials:

-

Naphthalene (256 g, 2 moles)

-

Paraformaldehyde (110 g)

-

Glacial Acetic Acid (260 ml)

-

85% Phosphoric Acid (165 ml)

-

Concentrated Hydrochloric Acid (428 g, 362 ml, 4.2 moles)

-

10% Potassium Carbonate Solution

-

Anhydrous Potassium Carbonate

-

Ether

-

Dry Benzene (optional)

Procedure:

-

Reaction Setup: In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.[11]

-

Reaction: Heat the mixture in a water bath maintained at 80-85°C with vigorous stirring for 6-7 hours.[11]

-

Work-up and Washing: Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel. Wash the crude product sequentially with two 1-liter portions of cold water (5-15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer in all washes.[11]

-

Drying: Add 200 ml of ether to the product. Perform a preliminary drying by shaking with 10 g of anhydrous potassium carbonate for 1 hour. Separate the aqueous layer and continue to dry the ether solution over 20 g of anhydrous potassium carbonate for 8-10 hours.[11]

-

Distillation: Distill the dried solution, first at atmospheric pressure to remove the bulk of the ether. Then, distill under reduced pressure. A fore-run of unreacted naphthalene is collected at 90-110°C/5 mm. The main product, 1-chloromethylnaphthalene, distills at 128-133°C/5 mm or 148-153°C/14 mm.[11]

The following diagram provides a workflow for this synthesis and purification process.

Safety and Handling

1-(Chloromethyl)naphthalene is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed or in contact with skin.[7][15] The oral LD50 in rats is reported as 890 mg/kg.[7] It is corrosive and causes severe skin burns and eye damage.[7][16]

-

Irritant: It is a lachrymator and can cause severe irritation to the respiratory tract.[6][7]

-

Handling: Always work in a well-ventilated area, such as a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and protective clothing.[7][17] Avoid all personal contact, including inhalation.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[18] It should be kept away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7]

-

Spill Management: In case of a spill, evacuate the area. Use dry clean-up procedures and avoid generating dust. Collect the spilled material into labeled containers for disposal.[6]

Conclusion

1-(Chloromethyl)naphthalene is a compound of significant industrial and research importance due to its utility as a reactive chemical intermediate. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective and safe utilization in the development of new pharmaceuticals, polymers, and other fine chemicals. While this guide provides a comprehensive overview, researchers should always consult detailed safety data sheets (SDS) before handling this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-(Chloromethyl)naphthalene 90 86-52-2 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1-Chloromethyl naphthalene(86-52-2) 1H NMR spectrum [chemicalbook.com]

- 13. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. lobachemie.com [lobachemie.com]

- 16. 1-(Chloromethyl)naphthalene, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. nbinno.com [nbinno.com]

- 18. 1-Chloromethyl naphthalene - Safety Data Sheet [chemicalbook.com]

In-depth Technical Guide: 1-(Chloromethyl)naphthalene-2-carbonitrile (CAS 1261626-83-8) - A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for an in-depth technical guide on 1-(Chloromethyl)naphthalene-2-carbonitrile (CAS Number: 1261626-83-8). Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available technical data for this specific compound. While the existence of this compound is confirmed through various chemical catalogs, detailed experimental protocols, quantitative data, and biological activity studies are not presently available in the public domain. This guide, therefore, serves to summarize the limited available information and provides a broader context based on related naphthalene derivatives to offer potential areas for future research.

Compound Identification and Basic Properties

This compound is a substituted naphthalene derivative. Basic information gathered from chemical supplier databases is summarized below.

| Property | Value | Source |

| CAS Number | 1261626-83-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₈ClN | Chemical Supplier Catalogs |

| Molecular Weight | 201.65 g/mol | Chemical Supplier Catalogs |

| Structure |  | Chemical Supplier Catalogs |

Note: The structural representation is based on the compound's name and is consistent with supplier information. No experimental characterization data (e.g., NMR, IR, Mass Spectrometry) was found in the public domain to definitively confirm this structure.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound could not be found in the reviewed literature. However, considering its structure, a potential synthetic route could be hypothesized.

Hypothetical Synthesis Workflow

The synthesis could potentially involve the chloromethylation of a naphthalene-2-carbonitrile precursor. This is a common method for introducing a chloromethyl group onto an aromatic ring.

An In-depth Technical Guide on the Spectroscopic Data of 1-(Chloromethyl)naphthalene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)naphthalene-2-carbonitrile is a functionalized naphthalene derivative of interest in organic synthesis, potentially serving as a key intermediate in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The presence of both a reactive chloromethyl group and a cyano group on the naphthalene scaffold allows for a variety of subsequent chemical modifications. This guide provides a summary of predicted spectroscopic data for this compound and outlines a plausible synthetic route with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for 1-(chloromethyl)naphthalene and related naphthalene derivatives, taking into account the electronic effects of the nitrile substituent at the C2 position.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.5 - 7.7 | m | 3H | Ar-H |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~5.0 | s | 2H | -CH₂Cl |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The nitrile group is expected to deshield adjacent protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~126 | Ar-C |

| ~125 | Ar-C |

| ~118 | -C≡N |

| ~110 | Ar-C |

| ~45 | -CH₂Cl |

Solvent: CDCl₃. The chemical shifts are approximate and influenced by the combined effects of the chloromethyl and cyano groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2225 | Strong | -C≡N stretch |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Medium | C-H wagging (aromatic) |

| ~750 | Strong | C-Cl stretch |

| ~690 | Strong | C-H out-of-plane bending |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | 100/33 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

| 166 | ~80 | [M-Cl]⁺ |

| 140 | ~60 | [M-CH₂Cl]⁺ |

| 114 | ~40 | Further fragmentation |

Ionization method: Electron Ionization (EI).

Experimental Protocols

A plausible synthetic route to this compound involves a two-step sequence starting from 1-methyl-2-naphthylamine: 1) conversion of the amino group to a nitrile via the Sandmeyer reaction to form 1-methylnaphthalene-2-carbonitrile, and 2) subsequent free-radical chlorination of the methyl group.

Step 1: Synthesis of 1-Methylnaphthalene-2-carbonitrile

Reaction: Diazotization of 1-methyl-2-naphthylamine followed by cyanation (Sandmeyer Reaction).

Materials:

-

1-Methyl-2-naphthylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-methyl-2-naphthylamine in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An effervescence will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylnaphthalene-2-carbonitrile.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

Reaction: Free-radical chlorination of the methyl group of 1-methylnaphthalene-2-carbonitrile.

Materials:

-

1-Methylnaphthalene-2-carbonitrile

-

N-Chlorosuccinimide (NCS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon Tetrachloride (CCl₄) or Benzene (anhydrous)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylnaphthalene-2-carbonitrile in anhydrous carbon tetrachloride.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Characterization Workflow

Caption: Workflow for the purification and spectroscopic characterization of the final product.

An In-depth Technical Guide to the NMR Spectra of 1-(Chloromethyl)naphthalene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 1-(chloromethyl)naphthalene-2-carbonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.

Predicted NMR Data

The predicted chemical shifts for this compound are summarized below. These values were estimated by analyzing the known NMR data of 1-(chloromethyl)naphthalene, 1-naphthalenecarbonitrile, and 2-naphthalenecarbonitrile, and considering the substituent chemical shift (SCS) effects of the chloromethyl (-CH₂Cl) and cyano (-CN) groups on the naphthalene core.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-4 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-5 | 8.0 - 8.2 | d | 7.0 - 8.0 |

| H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H-8 | 7.9 - 8.1 | d | 7.0 - 8.0 |

| -CH₂Cl | 5.0 - 5.2 | s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Predicted values are for a sample dissolved in CDCl₃.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 132 - 134 |

| C-2 | 110 - 112 |

| C-3 | 133 - 135 |

| C-4 | 128 - 130 |

| C-4a | 131 - 133 |

| C-5 | 128 - 130 |

| C-6 | 127 - 129 |

| C-7 | 126 - 128 |

| C-8 | 125 - 127 |

| C-8a | 134 - 136 |

| -CH₂Cl | 44 - 46 |

| -CN | 117 - 119 |

Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are for a sample dissolved in CDCl₃.

Structural Correlation of Predicted NMR Signals

The following diagram illustrates the logical correlation between the predicted ¹H and ¹³C NMR chemical shifts and the atomic structure of this compound.

Caption: Predicted ¹H and ¹³C NMR signal assignments for this compound.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

Sample Preparation

-

Sample Quantity : For a standard 5 mm NMR tube, a sample concentration of 10-50 mM is generally sufficient for ¹H NMR, while a higher concentration of 50-100 mM may be required for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][2] This typically corresponds to dissolving 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in the deuterated solvent.

-

Solvent Selection : A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent signal.[1][2] Other potential solvents include acetone-d₆, and DMSO-d₆.

-

Procedure :

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS) : 16 to 64 scans are usually sufficient for a moderately concentrated sample.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature : Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (D1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Spectral Width (SW) : A wide spectral width of 0 to 220 ppm is typically used to encompass the chemical shifts of all carbon atoms in an organic molecule.

-

Temperature : Room temperature (e.g., 298 K).

Data Processing:

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

By following these protocols and utilizing the predicted spectral data, researchers can confidently identify and characterize this compound in their work.

References

IR spectrum of 1-(Chloromethyl)naphthalene-2-carbonitrile

An in-depth analysis of the infrared (IR) spectrum for 1-(Chloromethyl)naphthalene-2-carbonitrile is presented for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide furnishes a predicted spectrum based on the known absorption frequencies of its fundamental functional groups.

Predicted Infrared Spectroscopic Data

The anticipated will exhibit characteristic absorption bands corresponding to the naphthalene ring, the chloromethyl group, and the nitrile group. A summary of these predicted absorptions is provided in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Naphthalene) |

| 2960-2850 | C-H Stretch | Aliphatic (-CH₂Cl) |

| 2230-2210 | C≡N Stretch | Nitrile |

| 1600-1500 | C=C Stretch | Aromatic (Naphthalene) |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂) |

| ~1270 | C-Cl Stretch | Chloromethyl |

| 820-780 | C-H Out-of-Plane Bend | Aromatic (Naphthalene) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

While a specific protocol for this compound is not documented in the literature, a general methodology for obtaining an IR spectrum of a solid organic compound using a modern FTIR spectrometer is detailed below.

-

Instrument and Background Collection: The FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, is powered on to allow for thermal stabilization of the source and detector. A background spectrum is collected to measure the absorbance of atmospheric water and carbon dioxide, which is then subtracted from the sample spectrum.

-

Sample Application: A small quantity of the solid this compound sample is placed onto the diamond crystal of the ATR accessory.

-

Spectrum Acquisition: A pressure arm is applied to ensure firm and uniform contact between the sample and the ATR crystal. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. To enhance the signal-to-noise ratio, multiple scans (commonly 16 or 32) are co-added.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum. A baseline correction may be applied to produce a flat baseline.

Visualization of Key Vibrational Modes

The following diagram illustrates the logical relationship between the principal functional groups of this compound and their corresponding predicted regions of absorption in the infrared spectrum.

Caption: Functional groups and their predicted IR absorption regions.

Physical properties of 1-(Chloromethyl)naphthalene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)naphthalene-2-carbonitrile is a niche chemical compound of interest in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive chloromethyl group and a cyano group on the naphthalene scaffold, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. This document provides a summary of its known physical properties.

Core Physical Properties

Data for the physical properties of this compound is limited in publicly accessible scientific literature and databases. The following table summarizes the available information. For comparative context, data for the related, more extensively characterized compound, 1-(Chloromethyl)naphthalene, is also included.

| Property | This compound | 1-(Chloromethyl)naphthalene |

| CAS Number | 1261626-83-8[1] | 86-52-2[2] |

| Molecular Formula | C₁₂H₈ClN[1] | C₁₁H₉Cl[2] |

| Molecular Weight | 201.65 g/mol [1] | 176.64 g/mol [2] |

| Melting Point | Data not available | 32 °C |

| Boiling Point | Data not available | 167-169 °C at 25 mmHg |

| Solubility | Data not available | Insoluble in water. Soluble in many organic solvents.[3] |

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no available information in scientific literature regarding the biological activity or associated signaling pathways of this compound.

Logical Relationships in Synthesis

While specific experimental details for the synthesis of this compound are scarce, a logical workflow for its potential synthesis can be inferred from general organic chemistry principles. The process would likely start from a suitable naphthalene precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Summary

This compound is a chemical entity for which basic molecular information is available. However, a comprehensive understanding of its physical and chemical properties is hindered by the lack of published experimental data. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Professionals seeking to work with this compound should exercise caution and may need to perform their own characterization studies.

References

Solubility Profile of 1-(Chloromethyl)naphthalene-2-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Chloromethyl)naphthalene-2-carbonitrile, a key intermediate in various synthetic processes. Due to the limited availability of direct solubility data for this compound, this document leverages data from the closely related parent compound, 1-(Chloromethyl)naphthalene, to infer its solubility profile. The inclusion of a nitrile group at the 2-position is expected to increase the polarity of the molecule, which may influence its solubility in various organic solvents. This guide presents qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant chemical workflows to support researchers in the effective handling and application of this compound.

Introduction

1-(Chloromethyl)naphthalene and its derivatives are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and fluorescent dyes.[1][2][3] The solubility of these compounds in organic solvents is a critical parameter that dictates their utility in various reaction conditions, purification processes, and formulation development. This guide focuses on the solubility of this compound, providing essential information for its application in research and drug development.

Physicochemical Properties

While specific data for this compound is scarce, the properties of the parent compound, 1-(Chloromethyl)naphthalene (CAS No: 86-52-2), offer valuable insights.[4][5]

| Property | Value (for 1-(Chloromethyl)naphthalene) | Reference |

| Molecular Formula | C11H9Cl | |

| Molecular Weight | 176.64 g/mol | [4] |

| Appearance | Solid, pale yellow to off-white | [5] |

| Melting Point | 32 °C (lit.) | |

| Boiling Point | 167-169 °C/25 mmHg (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) |

Solubility Data

Table 1: Qualitative Solubility of 1-(Chloromethyl)naphthalene in Various Solvents

| Solvent | Type | Solubility | Reference |

| Water | Polar Protic | Insoluble | [1][6][7] |

| Methanol | Polar Protic | Sparingly Soluble | [8] |

| Ethanol | Polar Protic | Soluble | [7][9] |

| Benzene | Nonpolar | Soluble | [6][9] |

| Toluene | Nonpolar | Soluble | [6] |

| Hexane | Nonpolar | Soluble | [6] |

| Chloroform | Polar Aprotic | Soluble | [8][9] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [8] |

| Dichloromethane | Polar Aprotic | Soluble | [7] |

It is anticipated that this compound will exhibit similar solubility in nonpolar solvents, while its solubility in polar aprotic and polar protic solvents may be slightly enhanced due to the presence of the nitrile functional group.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the equilibrium solubility of a compound in various organic solvents using the gravimetric method. This method is widely applicable and can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, ethanol, methanol, toluene, ethyl acetate)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and pass it through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Quantification: Determine the weight of the dissolved solid by subtracting the initial weight of the vial from the final weight.

-

Calculation: Calculate the solubility in terms of g/L or mol/L using the weight of the dissolved solid and the volume of the solvent used.

Visualizations

Experimental Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a solid in an organic solvent.

Synthetic Pathway for 1-(Chloromethyl)naphthalene

As a reference for the synthesis of the parent compound, a common synthetic route is provided.

Caption: A common synthetic route to 1-(Chloromethyl)naphthalene.[10]

Conclusion

While direct quantitative solubility data for this compound remains to be established, the information available for the parent compound, 1-(Chloromethyl)naphthalene, provides a strong foundation for estimating its solubility behavior. The presence of the nitrile group likely enhances its solubility in polar organic solvents. The experimental protocol outlined in this guide offers a reliable method for researchers to determine the precise solubility of this compound in solvents relevant to their work. This information is crucial for optimizing reaction conditions, purification strategies, and the development of new chemical entities in the field of drug discovery.

References

- 1. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-Chloromethyl naphthalene CAS#: 86-52-2 [m.chemicalbook.com]

- 9. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Stability and Storage of 1-(Chloromethyl)naphthalene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Chloromethyl)naphthalene-2-carbonitrile. Due to the limited availability of direct stability data for this specific compound, this guide extrapolates information from the known chemical properties of its core functional groups: the chloromethylnaphthalene moiety and the nitrile group. This document outlines potential degradation pathways, proposes a detailed experimental protocol for stability testing, and discusses potential biological signaling pathways based on the activities of structurally related naphthalene derivatives. All quantitative data and experimental protocols are presented in a structured format for clarity and ease of use.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its related compounds is presented in Table 1. This information is crucial for handling and designing stability studies.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(Chloromethyl)naphthalene |

| Molecular Formula | C₁₂H₈ClN | C₁₁H₉Cl |

| Molecular Weight | 201.65 g/mol | 176.64 g/mol |

| Appearance | Not specified in literature; likely a solid | Colorless to pale yellow solid or liquid |

| Melting Point | Not specified in literature | 28-32 °C |

| Boiling Point | Not specified in literature | 167-169 °C at 25 mmHg |

| Solubility | Not specified in literature | Insoluble in water; soluble in organic solvents like benzene and ethanol.[1] |

| CAS Number | 1261626-83-8 | 86-52-2 |

Stability and Recommended Storage

Based on the available safety data sheets for the closely related compound 1-(Chloromethyl)naphthalene, the following storage conditions are recommended to ensure the stability of this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area .[2][3][4] The storage containers should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2][3][4] The compound should be stored away from incompatible materials.

Incompatible Materials

To prevent degradation and hazardous reactions, this compound should be stored away from the following materials:

-

Bases and Amines: These can lead to nucleophilic substitution of the chloromethyl group.[3][4]

-

Strong Oxidizing Agents: These can cause oxidation of the naphthalene ring or the chloromethyl group.[3][4]

-

Alcohols: May lead to ether formation via substitution of the chlorine atom.[3][4]

-

Moisture: Hydrolysis of the chloromethyl and nitrile groups is a potential degradation pathway.[4]

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, potential degradation pathways can be inferred based on the reactivity of its functional groups. The primary sites of degradation are the reactive chloromethyl group and the nitrile group.

Hydrolysis

Hydrolysis is a likely degradation pathway in the presence of water or moisture. The chloromethyl group can hydrolyze to form the corresponding alcohol, 1-(hydroxymethyl)naphthalene-2-carbonitrile. The nitrile group can also undergo hydrolysis, first to an amide and subsequently to a carboxylic acid, yielding 1-(chloromethyl)naphthalene-2-carboxylic acid.

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents. The naphthalene ring is susceptible to oxidation, potentially leading to the formation of naphthoquinones. The chloromethyl group can also be oxidized to an aldehyde or a carboxylic acid.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of naphthalene derivatives. Photodegradation may involve homolytic cleavage of the C-Cl bond, leading to the formation of radical species and subsequent secondary reactions.

A logical diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Proposed Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to understand the degradation profile of this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Objective

To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Equipment: HPLC with a UV/Vis or Diode Array Detector (DAD), Mass Spectrometer (MS), pH meter, stability chambers, photostability chamber.

Forced Degradation Studies

Forced degradation studies should be performed to generate potential degradation products and to establish the stability-indicating nature of the analytical method.

Table 2: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acidic Hydrolysis | Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours. |

| Basic Hydrolysis | Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours. |

| Oxidative Degradation | Treat the compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 70°C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Analytical Method

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated. The method should be capable of separating the parent compound from all significant degradation products.

Table 3: Suggested HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of the compound |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Experimental Workflow

The following diagram illustrates the proposed workflow for the stability testing of this compound.

Caption: Proposed workflow for stability testing.

Potential Biological Signaling Pathways

While the specific biological targets and signaling pathways of this compound are not yet elucidated, the broad biological activities of naphthalene derivatives suggest several potential areas of interaction. Naphthalene-containing compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer activities.[2][5][6]

Antimicrobial Activity

Many naphthalene derivatives exhibit antimicrobial properties.[2][5] The mechanism of action could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electrophilic nature of the chloromethyl group could allow for covalent modification of biological nucleophiles within microbial cells, leading to their inactivation.

Anti-inflammatory Activity

Certain naphthalene derivatives have shown anti-inflammatory effects.[7] These effects could be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating the production of pro-inflammatory cytokines through signaling pathways like NF-κB.

Anticancer Activity

The cytotoxic potential of some naphthalene derivatives suggests possible interactions with signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[8] Potential targets could include kinases, topoisomerases, or transcription factors that are critical for cancer cell survival and growth.

The following diagram illustrates a generalized logical relationship for the potential biological activities of this compound based on its structural motifs.

Caption: Potential biological activities and associated signaling pathways.

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound. While direct experimental data is limited, the information presented, based on the known chemistry of its functional groups and related compounds, offers valuable guidance for researchers and drug development professionals. The proposed experimental protocols provide a starting point for comprehensive stability studies, which are essential for ensuring the quality, safety, and efficacy of this compound in its intended applications. Further research is warranted to elucidate the specific degradation products and biological activities of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 6. mdpi.com [mdpi.com]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. researchgate.net [researchgate.net]

Reactivity of the Chloromethyl Group in Naphthalenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group attached to a naphthalene core, a crucial structural motif in organic synthesis and drug discovery. The document details the primary reaction pathways, influencing factors, quantitative reactivity data, and specific experimental protocols for key transformations.

Core Concepts: Structure and Reactivity

The reactivity of chloromethylnaphthalenes is primarily dictated by the lability of the carbon-chlorine bond and the stability of the resulting naphthylmethyl carbocation intermediate. The chloromethyl group acts as a potent electrophile, making it susceptible to a wide range of nucleophilic substitution reactions. Additionally, this functional group can participate in various other transformations, including oxidation, reduction, and palladium-catalyzed cross-coupling reactions.

A key factor influencing reactivity is the position of the chloromethyl group on the naphthalene ring. The 1- (or α-) and 2- (or β-) isomers exhibit distinct electronic and steric environments, leading to differences in their reaction kinetics and product distributions. Generally, the 1-chloromethylnaphthalene isomer is more reactive in SN1-type reactions due to the greater resonance stabilization of the α-naphthylmethyl carbocation.

Major Reaction Pathways

The chloromethyl group on the naphthalene scaffold is a versatile handle for a variety of chemical transformations.

Nucleophilic Substitution

This is the most common reaction pathway for chloromethylnaphthalenes, proceeding via either an SN1 or SN2 mechanism depending on the substrate, nucleophile, solvent, and temperature. A wide array of nucleophiles can be employed to introduce diverse functionalities.[1]

Reaction Scheme:

Where Nu- represents a nucleophile.

Common nucleophiles include:

-

Amines: Primary and secondary amines react to form the corresponding N-substituted aminomethylnaphthalenes.[1]

-

Alcohols and Phenols: Alkoxides and phenoxides yield ethers.

-

Thiols: Thiolates readily form thioethers.

-

Cyanide: Introduction of a nitrile group, which can be further elaborated.

-

Malonates and other carbanions: Formation of new carbon-carbon bonds.

Oxidation

The chloromethyl group can be oxidized to the corresponding naphthaldehyde. A common method for this transformation is the Sommelet reaction, which involves the reaction of the chloromethylnaphthalene with hexamine followed by hydrolysis.

Reaction Scheme (Sommelet Reaction):

Reduction

The chloromethyl group can be reduced to a methyl group. This can be achieved using various reducing agents, such as zinc dust in the presence of an acid.

Reaction Scheme:

Palladium-Catalyzed Cross-Coupling Reactions

Chloromethylnaphthalenes can serve as electrophilic partners in several important palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

-

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid).

-

Heck Coupling: Reaction with an alkene.

-

Sonogashira Coupling: Reaction with a terminal alkyne.

Quantitative Reactivity Data

The following tables summarize available quantitative data for the reactivity of chloromethylnaphthalenes. It is important to note that there is a more extensive set of data for the 1-isomer compared to the 2-isomer in the available literature.

Nucleophilic Substitution of 1-Chloromethylnaphthalene with Anilines

The following data details the bimolecular rate constants (k2) and activation parameters for the reaction of 1-chloromethylnaphthalene (0.02 M) with various substituted anilines (0.04 M) in methanol. The reaction follows second-order kinetics and is proposed to proceed via an SN2 mechanism.

| Nucleophile (Substituted Aniline) | Temperature (°C) | k2 x 10^4 (L mol-1 s-1) | Ea (kJ mol-1) | ΔH‡ (kJ mol-1) | -ΔS‡ (J K-1 mol-1) |

| p-OCH3 | 35 | 5.25 | 70.3 | 67.7 | 88.7 |

| 40 | 7.94 | ||||

| 45 | 11.22 | ||||

| p-OC2H5 | 35 | 4.79 | 71.1 | 68.6 | 86.2 |

| 40 | 7.24 | ||||

| 45 | 10.23 | ||||

| p-CH3 | 35 | 3.63 | 72.8 | 70.3 | 82.4 |

| 40 | 5.45 | ||||

| 45 | 7.76 | ||||

| H | 35 | 2.88 | 74.5 | 72.0 | 78.7 |

| 40 | 4.39 | ||||

| 45 | 6.28 | ||||

| m-CH3 | 35 | 2.69 | 74.9 | 72.4 | 78.2 |

| 40 | 4.17 | ||||

| 45 | 5.90 | ||||

| p-Cl | 35 | 1.86 | 76.6 | 74.0 | 75.3 |

| 40 | 2.82 | ||||

| 45 | 4.07 | ||||

| m-Cl | 35 | 1.35 | 78.2 | 75.7 | 72.4 |

| 40 | 2.14 | ||||

| 45 | 3.16 | ||||

| m-NO2 | 35 | 0.63 | 83.3 | 80.7 | 62.3 |

| 40 | 1.00 | ||||

| 45 | 1.51 | ||||

| p-NO2 | 35 | 0.35 | 87.9 | 85.3 | 52.3 |

| 40 | 0.58 | ||||

| 45 | 0.96 |

Data sourced from Bhide, B. H., & Patel, M. G. (1985). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(3), 279-284.

Reaction Yields for Various Transformations

This table provides a summary of reported yields for key reactions of chloromethylnaphthalenes.

| Starting Material | Reaction Type | Reagents/Conditions | Product | Yield (%) |

| Naphthalene | Chloromethylation | Paraformaldehyde, HCl, H3PO4, Glacial Acetic Acid, 80-85°C | 1-Chloromethylnaphthalene | 74-77 |

| 1-Chloromethylnaphthalene | Oxidation (Sommelet) | Hexamethylenetetramine, 50% Acetic Acid, reflux | 1-Naphthaldehyde | 75-82[2] |

| 1-Chloromethylnaphthalene | Reduction | Zn needles, HCl, Ethanol, 0°C | 1-Methylnaphthalene | 68[3] |

| 1-Chloromethylnaphthalene | Nucleophilic Substitution | Aniline | N-(1-Naphthylmethyl)aniline | 90 |

| 2-Bromomethylnaphthalene | Oxidation (Sommelet) | Hexamethylenetetramine, water, SDS, La(OTf)3, 100°C | 2-Naphthaldehyde | 94[4] |

Experimental Protocols

Synthesis of 1-Chloromethylnaphthalene

This protocol is adapted from Organic Syntheses.

Materials:

-

Naphthalene (256 g, 2 moles)

-

Paraformaldehyde (110 g)

-

Glacial acetic acid (260 ml)

-

85% Phosphoric acid (165 ml)

-

Concentrated hydrochloric acid (362 ml, 4.2 moles)

-

Ether

-

10% Potassium carbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

In a 3-L three-necked flask equipped with a reflux condenser and a stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.

-

Heat the mixture in a water bath at 80–85°C with vigorous stirring for 6 hours.

-

Cool the mixture to 15–20°C and transfer it to a 2-L separatory funnel.

-

Wash the crude product with two 1-L portions of cold water (5–15°C), followed by 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer.

-

Add 200 ml of ether and dry the solution over 10 g of anhydrous potassium carbonate for 1 hour with frequent shaking.

-

Separate the aqueous layer and further dry the ether solution over 20 g of anhydrous potassium carbonate for 8–10 hours.

-

Distill the dried solution at atmospheric pressure to remove the ether.

-

Distill the residue under reduced pressure. Collect the fraction boiling at 128–133°C/5 mm Hg.

-

The expected yield is 195–204 g (74–77% based on naphthalene consumed).[5]

Oxidation of 1-Chloromethylnaphthalene to 1-Naphthaldehyde (Sommelet Reaction)

This protocol is adapted from Organic Syntheses.

Materials:

-

1-Chloromethylnaphthalene (106 g, 0.6 mole)

-

Hexamethylenetetramine (168 g, 1.2 moles)

-

Glacial acetic acid (250 ml)

-

Water (250 ml)

-

Concentrated hydrochloric acid (200 ml)

-

Ether

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 1-L flask with a reflux condenser, combine 1-chloromethylnaphthalene, hexamethylenetetramine, glacial acetic acid, and water.

-

Heat the mixture under reflux for 2 hours.

-

Add concentrated hydrochloric acid (200 ml) and continue refluxing for an additional 15 minutes.

-

After cooling, extract the mixture with 300 ml of ether.

-

Wash the ether layer three times with 100-ml portions of water, then with 100 ml of 10% sodium carbonate solution, and again with 100 ml of water.

-

Dry the ether extract with anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Distill the remaining liquid under reduced pressure, collecting the fraction at 160–162°C/18 mm Hg.

-

The yield of 1-naphthaldehyde is 70–77 g (75–82%).[2]

Synthesis of N-(1-Naphthylmethyl)aniline

This protocol is based on the nucleophilic substitution reaction of 1-chloromethylnaphthalene with aniline.

Materials:

-

1-Chloromethylnaphthalene (0.01 mol)

-

Aniline (0.01 mol)

-

Potassium carbonate (0.01 mol)

-

Appropriate solvent (e.g., acetonitrile, DMF, or toluene)

-

Chloroform

Procedure:

-

In a 250 ml round-bottom flask equipped with a reflux condenser, stirrer, and calcium chloride guard tube, combine 1-chloromethylnaphthalene, aniline, and potassium carbonate in a suitable solvent.

-

Reflux the mixture for 17 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture.

-

Extract the product with chloroform.

-

Separate the organic layer and dry it over anhydrous sodium sulphate.

-

Evaporate the solvent under vacuum to obtain the crude product.

-

Recrystallize the crude product from methanol to yield N-(1-naphthylmethyl)aniline.[6]

General Protocol for Sonogashira Coupling of Aryl Halides

While a specific protocol for chloromethylnaphthalene was not found, this general procedure for aryl halides can be adapted. Note: Chloromethylnaphthalenes are benzylic halides and may exhibit different reactivity compared to aryl halides. Optimization of catalyst, ligand, base, and temperature may be necessary.

Materials:

-

Aryl halide (e.g., chloromethylnaphthalene, 1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Pd(PPh3)2Cl2 (0.05 eq)

-

CuI (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

THF

Procedure:

-

To a solution of the aryl halide in THF at room temperature, add sequentially Pd(PPh3)2Cl2, CuI, diisopropylamine, and the alkyne.

-

Stir the reaction for 3 hours.

-

Dilute the reaction mixture with Et2O and filter through a pad of Celite®, washing with Et2O.

-

Wash the filtrate with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel.[7]

Visualization of Reaction Pathways and Workflows

Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of the chloromethyl group in naphthalenes.

Caption: Factors influencing the reactivity of chloromethylnaphthalenes.

General Reaction Pathways

This diagram outlines the main synthetic routes available from a chloromethylnaphthalene starting material.

Caption: Overview of reaction pathways for chloromethylnaphthalenes.

Experimental Workflow: Synthesis of Naftifine

This diagram illustrates the multi-step synthesis of the antifungal drug Naftifine, starting from naphthalene and utilizing 1-chloromethylnaphthalene as a key intermediate.

Caption: Synthetic workflow for the antifungal drug Naftifine.[1]

Conclusion

Chloromethylnaphthalenes are highly valuable and versatile intermediates in organic synthesis. Their reactivity is dominated by nucleophilic substitution, but they also readily undergo oxidation, reduction, and various palladium-catalyzed cross-coupling reactions. The choice of reaction conditions and the position of the chloromethyl group are critical factors that allow for the selective synthesis of a wide range of functionalized naphthalene derivatives. This guide provides a foundational understanding and practical protocols for researchers and professionals working with these important building blocks in the development of new materials and pharmaceuticals.

References

- 1. tdcommons.org [tdcommons.org]

- 2. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 2-Naphthaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

The Diverse Biological Activities of Naphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. The inherent versatility of the naphthalene ring allows for structural modifications that can fine-tune the pharmacological properties of these compounds, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of naphthalene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

Anticancer Activity

Naphthalene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected naphthalene derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 | [1] |

| HeLa (Cervical) | 0.07 | [1] | ||

| A549 (Lung) | 0.08 | [1] | ||

| Naphthalene-substituted benzimidazoles | Compound 11 | HepG2 (Liver) | 0.625 | [2] |

| Compound 13 | HepG2 (Liver) | 0.078 | [2] | |

| Compound 18 | HepG2 (Liver) | Selective cytotoxicity | [2] | |

| Naphthalene-based pyrazole derivatives | Compound 5j | MCF-7 (Breast) | 2.78 | [3] |

| Naphthalene-1,4-dione analogues | Compound 10 | HEC1A (Endometrial) | 1.24 | [4] |

| Compound 29 | HEC1A (Endometrial) | 4.68 | [4] | |

| Compound 44 | HEC1A (Endometrial) | 6.4 | [4] | |

| Naphthalene-chalcone hybrids | Compound 2j | A549 (Lung) | 7.8 | [5] |

Mechanisms of Anticancer Action

Several key signaling pathways are implicated in the anticancer effects of naphthalene derivatives. These include the STAT3 and MAPK pathways, which are crucial for cancer cell proliferation and survival, and the tubulin polymerization pathway, which is essential for cell division.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival.[6] Some naphthalene derivatives have been shown to inhibit STAT3 signaling.[7]

References

- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 3. Design, synthesis, molecular modeling, and biological evaluation of pyrazole-naphthalene derivatives as potential anticancer agents on MCF-7 breast cancer cells by inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

Naphthalene and its substituted derivatives are fundamental structural motifs in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. The precise control over the substitution pattern on the naphthalene core is often crucial for modulating the biological activity or material properties. This technical guide provides an in-depth review of the core synthetic strategies for accessing substituted naphthalenes, presenting a blend of classical and contemporary methodologies.

Classical Annulation Strategies

Classical methods for naphthalene synthesis often involve the construction of the second aromatic ring onto a pre-existing benzene derivative through cyclization and subsequent aromatization.

Haworth Synthesis

The Haworth synthesis is a foundational method for producing polycyclic aromatic hydrocarbons, including naphthalenes. It typically involves the Friedel-Crafts acylation of a benzene ring with succinic anhydride, followed by a series of reduction and cyclization steps.

Experimental Protocol: Haworth Synthesis of Naphthalene

A representative multi-step protocol for the synthesis of naphthalene from benzene is as follows:

-

Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-benzoylpropanoic acid.

-

Clemmensen Reduction: The keto group of 3-benzoylpropanoic acid is reduced to a methylene group using amalgamated zinc and hydrochloric acid, affording 4-phenylbutanoic acid.

-

Ring-Closing Reaction: The resulting 4-phenylbutanoic acid is heated with concentrated sulfuric acid, leading to the elimination of a water molecule and the formation of α-tetralone.

-

Second Clemmensen Reduction: The α-tetralone is subjected to another Clemmensen reduction to yield tetrahydronaphthalene (tetralin).

-

Dehydrogenation: Finally, tetralin is dehydrogenated by heating with selenium or palladium to furnish naphthalene.

Logical Workflow for Haworth Synthesis

The Enduring Legacy of the Naphthalene Scaffold: A Technical Guide to its Discovery, History, and Application in Modern Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of the naphthalene scaffold, from its humble origins in the viscous depths of coal tar to its central role in modern pharmacology and materials science, is a testament to the enduring power of aromatic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and history of naphthalene-based compounds. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the core chemistry, historical context, and practical applications of this versatile bicyclic aromatic hydrocarbon. This document delves into the seminal discoveries, presents key quantitative data in a structured format, provides detailed experimental protocols for the synthesis of significant derivatives, and visualizes critical biological pathways and experimental workflows.

The Dawn of Aromatic Chemistry: The Discovery of Naphthalene

Naphthalene, a white, crystalline solid with a characteristic pungent odor, was first isolated from coal tar in the early 1820s.[1][2] The credit for its discovery is often shared between two independent researchers. In 1821, the British chemist and physician John Kidd described a white solid with a pungent odor derived from the distillation of coal tar, proposing the name "naphthaline" as it was derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids.[1] Around the same time, Alexander Garden also reported its isolation.[3]

The elucidation of naphthalene's chemical nature was a significant milestone in the development of organic chemistry. In 1826, the brilliant experimentalist Michael Faraday determined its empirical formula to be C₁₀H₈.[3] However, its structure, a fused pair of benzene rings, remained a puzzle for several decades. It was not until 1866 that the German chemist Emil Erlenmeyer proposed the correct bicyclic aromatic structure, which was later confirmed by Carl Gräbe in 1869.[1]

Initially, coal tar, a byproduct of coal gas and coke production, was the primary source of naphthalene.[3] The composition of coal tar can vary, but it typically contains about 10% naphthalene by weight.[1] The industrial process for its extraction involves the fractional distillation of coal tar to yield a "middle oil" fraction, which is rich in naphthalene.[4] This crude naphthalene is then purified through washing with acid and base, followed by distillation or recrystallization.[4] While petroleum fractions became a significant source for naphthalene production from the 1960s to the 1990s, coal tar remains a primary feedstock in the present day.[1]

From Moth Repellent to Molecular Scaffolds: The Evolving Applications of Naphthalene

The earliest and most widely known application of naphthalene was as a fumigant, most notably in the form of mothballs, to protect textiles from insect damage.[5] Its volatile nature, allowing it to sublime directly from a solid to a gas, made it an effective repellent.[5] However, the true potential of naphthalene lay in its utility as a versatile chemical intermediate.

The burgeoning synthetic dye industry of the late 19th and early 20th centuries was a major driver for the development of naphthalene chemistry. The discovery that naphthalene could be readily sulfonated to produce naphthalenesulfonic acids opened the door to a vast array of azo dyes.[1] These sulfonic acid derivatives served as crucial precursors for the synthesis of naphthols and naphthylamines, which are key coupling components in the production of vibrant and lightfast dyes.[6]

The single largest industrial application of naphthalene today is the production of phthalic anhydride through catalytic oxidation.[1] Phthalic anhydride is a vital precursor for the manufacturing of plasticizers, resins, and polymers.[1]

Beyond these large-scale industrial uses, the naphthalene scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature provide an excellent starting point for the design of molecules that can interact with biological targets.

Key Naphthalene-Based Compounds: A Historical Perspective

The versatility of the naphthalene core is best illustrated through the diverse range of compounds that have been developed over the years, spanning pharmaceuticals, insecticides, and dyes.

Propranolol: A Revolutionary Beta-Blocker

The discovery of propranolol in the 1960s by Sir James Black was a landmark achievement in cardiovascular pharmacology, for which he was awarded the Nobel Prize in Medicine in 1988.[7][8] Propranolol, a non-selective beta-adrenergic receptor antagonist, revolutionized the treatment of angina pectoris and subsequently found widespread use in managing hypertension, cardiac arrhythmias, and anxiety disorders.[4][7] It was the first beta-blocker to be clinically successful and demonstrated the therapeutic potential of targeting specific receptor systems.[9]

Naproxen: A Widely Used Nonsteroidal Anti-Inflammatory Drug (NSAID)

Naproxen, a member of the 2-arylpropionic acid class of NSAIDs, was first patented in 1967 and approved for medical use in 1976.[10][11] It is a non-selective cyclooxygenase (COX) inhibitor, exerting its anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[10] Marketed under various trade names, including Aleve, it has become one of the most commonly prescribed medications for the treatment of pain, fever, and inflammatory conditions.[10]

Carbaryl: A Broad-Spectrum Carbamate Insecticide

Introduced commercially in 1958 by Union Carbide under the trade name Sevin, carbaryl is a broad-spectrum carbamate insecticide.[2][12] It functions as a cholinesterase inhibitor, disrupting the nervous system of insects.[12] Carbaryl saw widespread use in agriculture, forestry, and home gardening for the control of a variety of pests.[13] Its synthesis, often involving the reaction of 1-naphthol with methyl isocyanate, gained notoriety due to the extreme toxicity of the latter, which was involved in the Bhopal disaster.[2]

Naphthol AS Dyes: A Revolution in Textile Coloring

The development of Naphthol AS dyes, starting with the discovery of 2-hydroxy-3-naphthoic acid anilide (Naphthol AS) in 1911, marked a significant advancement in the dyeing of cotton and other cellulosic fibers.[14] These azoic dyes are formed in situ on the fabric by a two-step process: impregnation of the fiber with a Naphthol AS derivative followed by coupling with a diazonium salt.[15] This process produces vibrant, water-insoluble pigments with good fastness properties.[15]

Quantitative Data of Key Naphthalene-Based Compounds

For ease of comparison, the following tables summarize key quantitative data for naphthalene and some of its most significant derivatives.

Table 1: Physicochemical Properties of Naphthalene and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | logP |

| Naphthalene | C₁₀H₈ | 128.17 | 80.2 | 218 | 31.6 (25 °C) | 3.37 |

| Propranolol | C₁₆H₂₁NO₂ | 259.34 | 96 | - | 61.7 (25 °C) | 3.48 |

| Naproxen | C₁₄H₁₄O₃ | 230.26 | 153 | - | Practically insoluble | 3.18 |

| Carbaryl | C₁₂H₁₁NO₂ | 201.22 | 142 | Decomposes | 120 (20 °C) | 2.36 |

| 1-Naphthol | C₁₀H₈O | 144.17 | 96 | 278-280 | 800 | 2.84 |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 | 740 | 2.84 |

Note: Data compiled from various sources.[1][14][16][17][18] Values may vary slightly depending on the experimental conditions and source.

Table 2: Biological Activity of Selected Naphthalene-Based Compounds

| Compound | Target/Mechanism of Action | IC₅₀ / Kᵢ | Application |

| Propranolol | Non-selective β-adrenergic receptor antagonist | Kᵢ: ~1-10 nM (for β₁ and β₂) | Antihypertensive, Antianginal, Antiarrhythmic |

| Naproxen | Non-selective COX-1/COX-2 inhibitor | IC₅₀: ~0.1-1 µM (for COX-1 and COX-2) | NSAID (Anti-inflammatory, Analgesic) |

| Carbaryl | Acetylcholinesterase inhibitor | - | Insecticide |

| Naphthalene-based PAD4 Inhibitor (Compound 13) | Peptidylarginine deiminase 4 (PAD4) inhibitor | IC₅₀ = 0.240 ± 0.017 μM | Potential therapeutic for cancer and autoimmune diseases |

| Naphthalene-chalcone hybrid (Compound 2j) | VEGFR-2 inhibitor | IC₅₀ = 0.098 ± 0.005 μM | Anticancer agent |

Note: IC₅₀ and Kᵢ values are indicative and can vary based on the assay conditions. Data compiled from various sources.[10][19][20][21]

Experimental Protocols for the Synthesis of Key Naphthalene-Based Compounds

The following sections provide detailed methodologies for the laboratory-scale synthesis of several important naphthalene derivatives. These protocols are intended for instructional purposes and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Synthesis of Carbaryl (1-Naphthyl-N-methylcarbamate)

This procedure describes the synthesis of carbaryl from 1-naphthol and methyl isocyanate, catalyzed by triethylamine.

Materials:

-

1-Naphthol (α-naphthol)

-

Methyl isocyanate

-

Triethylamine

-

Dry ethyl ether

-

Acetone

-

25-mL round-bottom flask with ground-joint

-

Reflux condenser

-

Steam bath or heating mantle

-

Ice-water bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In the 25-mL round-bottom flask, dissolve 2.0 g (0.0139 mol) of 1-naphthol in 4 mL of dry ethyl ether.[9][13]

-

Add 5 drops of triethylamine, a boiling stone, and 4 mL of an acetone solution containing 0.87 g (0.0153 mol) of methyl isocyanate.[9][13]

-

Attach the reflux condenser to the flask and gently heat the mixture to boiling on a steam bath for 15 minutes. The reaction is slightly exothermic, and the ether-acetone mixture may begin to boil upon addition of the triethylamine.[13]

-

Towards the end of the reflux period, crystals of 1-naphthyl-N-methylcarbamate (carbaryl) will begin to separate from the solution.[9]

-

After the reflux period, cool the flask in an ice-water bath for 10 minutes to complete the crystallization.[9]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]

-

Wash the filter cake twice with 4-mL portions of cold ethyl ether.[9]

-